molecular formula C26H35Cl3N4O4 B12758750 Pwl89dkf98 CAS No. 2238824-43-4

Pwl89dkf98

Cat. No.: B12758750
CAS No.: 2238824-43-4
M. Wt: 573.9 g/mol
InChI Key: LOYDKXZNYSVXGI-ZEQRLZLVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of melphalan dimer involves the reaction of melphalan under specific conditions that promote dimerization. One common method involves the use of a phthalimide group to protect the glycinic amino group of 4-nitro phenylalanine ethyl ester. This ester derivative is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group, followed by treatment with ethylene oxide to achieve bishydroxyethylation. The product is then chlorinated, hydrolyzed, and deprotected to yield melphalan .

Industrial Production Methods

Industrial production of melphalan dimer typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to isolate the dimer form from other reaction products .

Mechanism of Action

Melphalan dimer exerts its effects by alkylating DNA, leading to the formation of cross-links between DNA strands. This inhibits DNA and RNA synthesis, ultimately causing cell death. The primary molecular target is the N7 position of guanine in DNA, which is alkylated by the chloroethyl groups on melphalan . The formation of cross-links prevents DNA replication and transcription, leading to cytotoxicity in both dividing and non-dividing cells .

Properties

CAS No.

2238824-43-4

Molecular Formula

C26H35Cl3N4O4

Molecular Weight

573.9 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[2-[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]oxyethyl-(2-chloroethyl)amino]phenyl]propanoic acid

InChI

InChI=1S/C26H35Cl3N4O4/c27-9-12-32(13-10-28)21-5-3-20(4-6-21)18-24(31)26(36)37-16-15-33(14-11-29)22-7-1-19(2-8-22)17-23(30)25(34)35/h1-8,23-24H,9-18,30-31H2,(H,34,35)/t23-,24-/m0/s1

InChI Key

LOYDKXZNYSVXGI-ZEQRLZLVSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCOC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N)CCCl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCOC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N)CCCl

Origin of Product

United States

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